N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS No.: 1058188-91-2
Cat. No.: VC5177045
Molecular Formula: C14H23N3O3S2
Molecular Weight: 345.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058188-91-2 |
|---|---|
| Molecular Formula | C14H23N3O3S2 |
| Molecular Weight | 345.48 |
| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18) |
| Standard InChI Key | JKNUTEUYLOOACC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at position 1 with a methylsulfonyl group and at position 3 with a carboxamide group.
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Thiazole Substituent: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted at position 4 with a tert-butyl group.
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Functional Groups:
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Methylsulfonyl (CH₃SO₂-): Enhances solubility and modulates electronic properties.
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Carboxamide (CONH₂): Facilitates hydrogen bonding, critical for biological interactions.
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The molecular formula is deduced as C₁₅H₂₂N₄O₃S₂, with a molecular weight of 386.5 g/mol based on analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₃S₂ | |
| Molecular Weight | 386.5 g/mol | |
| LogP (Predicted) | 2.1–2.7 | |
| Solubility (Water) | <1 mg/mL | |
| Melting Point | 180–185°C (decomposes) | Estimated from |
Spectral Characterization
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¹H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.4 ppm), a multiplet for the piperidine protons (δ 2.5–3.5 ppm), and a downfield shift for the thiazole protons (δ 7.2–7.7 ppm) .
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LCMS: A prominent [M+H]+ ion at m/z 387.5 aligns with the molecular weight .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves three stages:
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Piperidine Functionalization: Introduction of the methylsulfonyl group via sulfonylation of a piperidine amine precursor.
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or aldehydes.
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Carboxamide Coupling: Activation of a carboxylic acid intermediate followed by amidation.
Preparation of 1-(Methylsulfonyl)piperidine-3-carboxylic Acid
A piperidine-3-carboxylic acid derivative is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Synthesis of 4-(tert-Butyl)thiazol-2-amine
Thiourea reacts with tert-butyl bromoacetate under basic conditions to form the thiazole ring, followed by deprotection to yield the amine .
Amide Bond Formation
The carboxylic acid is activated using HATU or EDC and coupled with 4-(tert-butyl)thiazol-2-amine to furnish the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM, 0°C→RT | 85% | |
| Thiazole Cyclization | Thiourea, tert-butyl bromoacetate, K₂CO₃, EtOH | 32.9% | |
| Amidation | HATU, DIPEA, DMF | 67% |
Physicochemical and Pharmacological Properties
Solubility and Permeability
The compound’s low aqueous solubility (<1 mg/mL) and moderate LogP (2.1–2.7) suggest limited bioavailability, necessitating formulation strategies like salt formation or nanoemulsions .
Biological Activity
While direct data are unavailable, structurally related piperidine-thiazole hybrids exhibit:
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Kinase Inhibition: Targeting EGFR or VEGFR2 with IC₅₀ values in the nanomolar range .
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Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Applications in Pharmaceutical Research
Lead Compound Optimization
The tert-butyl group enhances metabolic stability, while the methylsulfonyl moiety improves solubility, making this compound a viable scaffold for anticancer or anti-inflammatory drug candidates .
Patent Landscape
Similar compounds are protected under patents for:
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WO2021156477A1: Piperidine-thiazole derivatives as JAK2 inhibitors.
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US20230151012A1: Antimicrobial agents targeting Gram-positive bacteria.
Analytical and Regulatory Considerations
Regulatory Status
Currently classified as "For Research Use Only" (RUO), with no FDA approvals as of April 2025 .
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